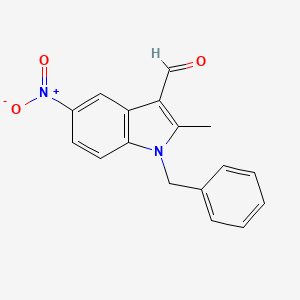![molecular formula C17H25N3O4 B4946666 2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B4946666.png)
2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and an ethoxyethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the piperazine derivative.
Attachment of the Ethoxyethanol Moiety: The final step involves the reaction of the intermediate compound with ethoxyethanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The piperazine ring can also interact with neurotransmitter receptors, potentially modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-[4-[(E)-3-(4-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol
- 2-[2-[4-[(E)-3-(2-aminophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol
- 2-[2-[4-[(E)-3-(2-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol
Uniqueness
2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile building block in synthetic chemistry. Additionally, its potential interactions with biological targets make it a valuable compound for medicinal research.
Propriétés
IUPAC Name |
2-[2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-13-15-24-14-12-19-10-8-18(9-11-19)7-3-5-16-4-1-2-6-17(16)20(22)23/h1-6,21H,7-15H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUUVRSUMUBAP-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate](/img/structure/B4946583.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4946589.png)

![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4946599.png)

![N-{2-oxo-2-[2-(3-phenylpropanoyl)hydrazino]ethyl}cyclohexanecarboxamide](/img/structure/B4946614.png)

![13-ethyl-13-methyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B4946631.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4946641.png)
![4-[(5-Chloro-2-hydroxy-3-nitrophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B4946643.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4946647.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B4946650.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4946652.png)
![[3,4,6-Triacetyloxy-5-[(2-nitrobenzoyl)amino]oxan-2-yl]methyl acetate](/img/structure/B4946665.png)
